PROTAC BRD4 Degrader-20

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

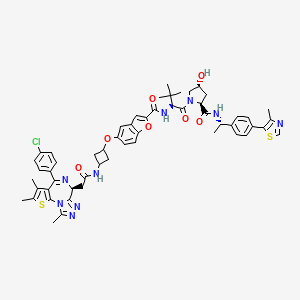

C55H58ClN9O7S2 |

|---|---|

Molekulargewicht |

1056.7 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[[5-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]cyclobutyl]oxy-1-benzofuran-2-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H58ClN9O7S2/c1-27-30(4)74-54-46(27)47(33-13-15-36(56)16-14-33)60-41(50-63-62-31(5)65(50)54)24-45(67)59-37-21-40(22-37)71-39-17-18-43-35(19-39)20-44(72-43)52(69)61-49(55(6,7)8)53(70)64-25-38(66)23-42(64)51(68)58-28(2)32-9-11-34(12-10-32)48-29(3)57-26-73-48/h9-20,26,28,37-38,40-42,49,66H,21-25H2,1-8H3,(H,58,68)(H,59,67)(H,61,69)/t28-,37?,38+,40?,41-,42-,49+/m0/s1 |

InChI-Schlüssel |

RCXAXCWURZBBTC-PRYXAPRTSA-N |

Isomerische SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Kanonische SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PROTAC BRD4 Degrader-20 structure and chemical synthesis pathway

An In-depth Technical Guide to PROTAC BRD4 Degraders

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the structure, chemical synthesis, and biological evaluation of representative PROTAC (Proteolysis Targeting Chimera) BRD4 degraders. As "PROTAC BRD4 Degrader-20" is not a widely recognized designation in scientific literature, this document focuses on two well-characterized and extensively studied BRD4 degraders: dBET6 and ARV-771 . These compounds serve as exemplary models for understanding the principles of PROTAC-mediated degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.

Introduction to PROTAC BRD4 Degraders

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of epigenetic readers that plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC. Its involvement in cancer and other diseases has made it an attractive therapeutic target. PROTACs that target BRD4 have shown significant promise in preclinical studies, demonstrating potent and sustained degradation of BRD4 at low nanomolar concentrations.

This guide will delve into the specifics of two prominent BRD4 degraders:

-

dBET6: A potent and selective BET degrader that utilizes a derivative of the BET inhibitor JQ1 and recruits the Cereblon (CRBN) E3 ligase.

-

ARV-771: A pan-BET degrader that also incorporates a JQ1-based ligand but recruits the von Hippel-Lindau (VHL) E3 ligase.

Chemical Structures

The chemical structures of dBET6 and ARV-771 are presented below, highlighting the three key components of a PROTAC: the POI-binding ligand, the E3 ligase ligand, and the linker.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight |

| dBET6 | 2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)acetamide[4] | C₄₂H₄₅ClN₈O₇S | 841.4 g/mol [4] |

| ARV-771 | (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[5] | C₄₉H₆₀ClN₉O₇S₂ | 986.6 g/mol [6] |

Mechanism of Action: A Signaling Pathway

PROTAC BRD4 degraders function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of BRD4.

Caption: Mechanism of PROTAC-mediated BRD4 degradation.

Chemical Synthesis Pathways

The synthesis of PROTAC BRD4 degraders is a multi-step process that involves the preparation of three key building blocks: the BRD4 ligand, the E3 ligase ligand with a linker attachment point, and the linker itself. These components are then coupled to form the final PROTAC molecule.

Synthesis of dBET6

The synthesis of dBET6 involves the coupling of a JQ1 analog (the BRD4 binder) with a pomalidomide-derived linker (the CRBN binder).

Caption: General synthetic scheme for dBET6.

Experimental Protocol (General): The synthesis of the JQ1 carboxylic acid derivative typically starts from commercially available materials and involves the construction of the thienodiazepine core, followed by functionalization to introduce a carboxylic acid handle. The pomalidomide linker can be synthesized by alkylating the amine of pomalidomide with a linker containing a terminal amine or other reactive group. The final step is an amide bond formation between the JQ1 carboxylic acid and the pomalidomide-linker amine, often facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

Synthesis of ARV-771

The synthesis of ARV-771 involves the coupling of a JQ1 analog with a VHL ligand-linker conjugate.

Caption: General synthetic scheme for ARV-771.

Experimental Protocol (General): Similar to dBET6, the synthesis of ARV-771 begins with the preparation of a JQ1 carboxylic acid derivative. The VHL ligand, a hydroxyproline (B1673980) derivative, is synthesized and coupled to a linker that terminates in an amine. The final step involves the amide coupling of the JQ1 carboxylic acid with the amine-terminated VHL ligand-linker construct, using standard peptide coupling reagents. A detailed procedure for the synthesis of ARV-771 has been published, involving the preparation of a (S)-tert-butyl -1-(4-bromophenyl)-ethyl carbamate (B1207046) intermediate[7].

Quantitative Data

The efficacy of PROTAC BRD4 degraders is typically characterized by their ability to induce the degradation of BRD4, measured as the DC₅₀ (concentration at which 50% of the protein is degraded), and their binding affinities (Kd or IC₅₀) for BRD4 and the respective E3 ligase.

| Compound | Parameter | Value | Cell Line / Assay Conditions |

| dBET6 | DC₅₀ (BRD4) | ~10 nM | T-ALL cells |

| IC₅₀ (BRD4) | 14 nM | Binding assay[4][8] | |

| Dₘₐₓ (BRD4) | >90% | T-ALL cells | |

| ARV-771 | DC₅₀ (BRD2/3/4) | < 5 nM | 22Rv1 cells[2][5] |

| Kd (BRD4 BD1) | 9.6 nM | Cell-free assay | |

| Kd (BRD4 BD2) | 7.6 nM | Cell-free assay |

Experimental Protocols for Biological Evaluation

The biological activity of PROTAC BRD4 degraders is assessed through various in vitro and cellular assays.

Western Blot for BRD4 Degradation

This is the most common method to directly visualize and quantify the degradation of BRD4.

Caption: Workflow for Western blot analysis of BRD4 degradation.

Protocol Summary:

-

Cell Treatment: Seed cells (e.g., HeLa, MDA-MB-231) and treat with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO)[9].

-

Lysis and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control[1].

TR-FRET and NanoBRET Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are proximity-based assays that can be used to study the formation of the ternary complex (BRD4-PROTAC-E3 ligase) in a high-throughput format.

Caption: Principle of TR-FRET/NanoBRET for ternary complex detection.

Protocol Summary (TR-FRET):

-

Reagents: Use a terbium-labeled donor (e.g., anti-tag antibody for tagged BRD4) and a dye-labeled acceptor (e.g., fluorescently labeled E3 ligase)[10].

-

Assay: In a microplate, combine the donor, acceptor, BRD4, E3 ligase, and the PROTAC.

-

Measurement: After incubation, measure the fluorescence at two wavelengths (donor and acceptor emission). The ratio of these signals indicates the degree of ternary complex formation[11].

Protocol Summary (NanoBRET):

-

Cell Engineering: Express one protein (e.g., BRD4) as a NanoLuc luciferase fusion (donor) and the other (e.g., CRBN or VHL) as a HaloTag fusion (acceptor) in cells[12].

-

Labeling and Treatment: Label the HaloTag fusion with a fluorescent ligand and treat the cells with the PROTAC.

-

Measurement: Add the NanoLuc substrate and measure both the donor and acceptor emission. An increase in the BRET signal indicates the formation of the ternary complex in living cells[13][14].

Conclusion

PROTAC BRD4 degraders, exemplified by dBET6 and ARV-771, represent a powerful and promising class of therapeutic agents. Their catalytic mode of action and ability to target previously "undruggable" proteins offer significant advantages over traditional inhibitors. This guide has provided a comprehensive overview of their structure, synthesis, and methods for biological evaluation, which are crucial for the continued development and optimization of this important class of molecules. The detailed protocols and structured data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. selvita.com [selvita.com]

- 13. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 14. promega.com [promega.com]

The Discovery and Development of PROTAC BRD4 Degrader-20: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of cellular proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to the complete removal of disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. Among the compelling targets for this technology is Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional co-activator critically implicated in the pathogenesis of numerous cancers. This technical guide provides an in-depth exploration of a specific VHL-based BRD4 degrader, PROTAC BRD4 Degrader-20.

This compound, also identified as compound 195, is a heterobifunctional molecule designed to induce the degradation of BRD4. While specific quantitative data for this particular compound is not extensively available in peer-reviewed literature, this guide will leverage information from foundational patents and analogous well-characterized BRD4 degraders to provide a comprehensive technical resource. A notable related compound, designated "PROTAC 20," was developed based on the BRD4 inhibitor JQ-1 and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger BRD4 degradation[1]. This guide will proceed under the strong presumption that these are related, if not identical, molecules.

Mechanism of Action

This compound operates through a catalytic mechanism that orchestrates the ubiquitination and subsequent proteasomal degradation of BRD4. The molecule consists of three key components: a ligand that binds to the bromodomains of BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.

The process unfolds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the BRD4 protein and the VHL E3 ligase, forming a transient ternary complex. The efficiency and stability of this complex are critical determinants of the degrader's potency.

-

Ubiquitination: Within the proximity induced by the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BRD4 protein. This results in the formation of a polyubiquitin (B1169507) chain on BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the BRD4 protein into small peptides.

-

Catalytic Cycle: Following the degradation of BRD4, the PROTAC molecule is released and can engage another BRD4 protein and VHL E3 ligase, initiating another round of degradation. This catalytic nature allows for substoichiometric concentrations of the degrader to achieve profound protein knockdown.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from well-characterized VHL-based BRD4 PROTACs, such as MZ1 and ARV-771, to provide a benchmark for expected performance.

Table 1: Representative Degradation Potency of VHL-based BRD4 PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | HeLa | ~10 | >90 | [2] |

| MZ1 | MV4;11 | ~2-20 | >90 | [2] |

| ARV-771 | LNCaP | <1 | >95 | [3] |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Representative Binding Affinities of VHL-based BRD4 PROTACs

| Compound | Target | Assay | Binding Affinity (Kd/IC50, nM) | Reference |

| MZ1 | BRD4 (BD1) | ITC | 382 | [4] |

| MZ1 | BRD4 (BD2) | ITC | 120 | [4] |

| MZ1 | VHL | ITC | 290 | [5] |

| ARV-825 | BRD4 (BD1) | TR-FRET | 90 | [6] |

| ARV-825 | BRD4 (BD2) | TR-FRET | 28 | [6] |

ITC: Isothermal Titration Calorimetry. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 3: Representative Anti-proliferative Activity of VHL-based BRD4 PROTACs

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| MZ1 | 697 (B-ALL) | CCK-8 | ~100 | [7] |

| MZ1 | RS4;11 (B-ALL) | CCK-8 | ~50 | [7] |

| ARV-771 | 22Rv1 | CellTiter-Glo | <1 | [3] |

IC50: Concentration required for 50% inhibition of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments essential for the discovery and characterization of PROTAC BRD4 degraders.

Western Blot for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD4 protein in cells treated with the PROTAC.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to express BRD4).

-

This compound stock solution (in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the BRD4-PROTAC-VHL ternary complex in cells.

Materials:

-

Cell line of interest.

-

This compound.

-

Proteasome inhibitor (e.g., MG132).

-

Co-IP lysis buffer (non-denaturing).

-

Antibody for immunoprecipitation (e.g., anti-VHL or anti-BRD4).

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Primary antibodies for Western blot detection (anti-BRD4 and anti-VHL).

Protocol:

-

Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours). To enhance the detection of the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours prior to adding the PROTAC.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both BRD4 and VHL. The detection of BRD4 in the VHL immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Cell Viability Assay

Objective: To determine the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest.

-

This compound.

-

96-well plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

Plate reader (luminometer or spectrophotometer).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Simplified signaling pathway of BRD4 and impact of its degradation.

References

- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ternary Complex Formation with a Representative BRD4 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data and experimental protocols for a specific molecule designated "PROTAC BRD4 Degrader-20" are limited. Therefore, this guide will utilize the well-characterized and extensively studied BRD4 degrader, MZ1, as a representative example to illustrate the principles of ternary complex formation and targeted protein degradation. The methodologies and data presented are based on established findings for potent BRD4 degraders that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction: The Paradigm of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small molecule inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate target proteins by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[1]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite architecture enables the PROTAC to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader and transcriptional coactivator of key oncogenes, most notably c-MYC.[2][4] Its dysregulation is implicated in various cancers, making it a high-value therapeutic target.[4] This guide provides a detailed technical overview of the formation of the critical ternary complex with a representative BRD4-targeting PROTAC that recruits the VHL E3 ligase.

The Core Mechanism: Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[5] This complex brings the E3 ligase in close enough proximity to the target protein to enable efficient ubiquitination. The stability and conformation of this complex are influenced by several factors, including the specific ligands, the linker length and composition, and the intrinsic interactions between the POI and the E3 ligase.[6]

A key concept in ternary complex formation is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities.[7] This enhanced stability is often crucial for potent and selective degradation.[7]

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

The degradation of BRD4 initiated by the ternary complex formation leads to significant downstream effects, primarily the suppression of c-MYC transcription, which can induce cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data for a Representative BRD4 Degrader (MZ1)

The following tables summarize key quantitative data for the well-characterized BRD4 PROTAC, MZ1, which recruits the VHL E3 ligase. This data serves as a benchmark for understanding the biophysical and cellular activities of a potent BRD4 degrader.

Table 1: Biophysical Characterization of MZ1 Binding

| Interaction | Assay Type | Affinity (Kd) | Reference(s) |

| MZ1 to BRD4 (BD2) | ITC | 4 nM | [8] |

| MZ1 to VHL Complex | ITC | 66 nM | [8] |

| Ternary Complex: VHL-MZ1-BRD4(BD2) | SPR | Cooperative | [8] |

Table 2: Cellular Activity of MZ1

| Parameter | Cell Line | Value | Assay Type | Reference(s) |

| DC50 (BRD4 Degradation) | HeLa | ~2-20 nM | Western Blot | [5][6] |

| DC50 (BRD4 Degradation) | H661 | 8 nM | Western Blot | [5] |

| DC50 (BRD4 Degradation) | H838 | 23 nM | Western Blot | [5] |

| IC50 (Cell Viability) | Diffuse Large B-cell Lymphoma | <10 nM | CellTiter-Glo | [9] |

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

-

IC50 : The concentration of the PROTAC required to inhibit a biological process (e.g., cell proliferation) by 50%.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the formation of the ternary complex and the subsequent degradation of BRD4.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data on the formation and dissociation of the ternary complex.[10][11]

Objective: To measure the binding kinetics and affinity of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or Streptavidin-coated)

-

Purified, biotinylated VHL-ElonginC-ElonginB (VCB) complex

-

Purified BRD4 bromodomain (e.g., BD2)

-

PROTAC (e.g., MZ1)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization: Covalently immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip to a low response unit (RU) level to minimize mass transport limitations.[8]

-

Binary Binding Analysis (PROTAC to VCB):

-

Prepare a series of concentrations of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the VCB-functionalized surface and a reference flow cell.

-

Measure the association and dissociation phases to determine the binary Kd.[12]

-

-

Ternary Complex Analysis:

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the apparent Kd for the ternary complex. Cooperativity can be calculated by comparing the binary and ternary binding affinities.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC BRD4 Degrader-1|BRD4 Degrading Agent [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. aragen.com [aragen.com]

- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. o2hdiscovery.co [o2hdiscovery.co]

The Differential Effects of PROTAC BRD4 Degrader-20 on BRD4 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the differential effects of PROTAC BRD4 Degrader-20 on the long (BRD4-L) and short (BRD4-S) isoforms of the bromodomain and extra-terminal domain (BET) protein BRD4. As a key epigenetic reader, BRD4 is a critical regulator of gene transcription, and its dysregulation is implicated in various cancers. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. This document details the isoform-specific degradation profiles of this compound, presents quantitative data from key experimental assays, and provides detailed methodologies for the protocols cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the degrader's mechanism of action and its evaluation.

Introduction to BRD4 Isoforms and PROTAC Technology

The BRD4 gene encodes two primary isoforms, BRD4-L (long) and BRD4-S (short), through alternative splicing.[1][2] These isoforms share identical N-terminal regions, including two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine (B10760008) residues on histones.[1] However, BRD4-L possesses a unique C-terminal domain (CTM) that is absent in BRD4-S.[3][4] This structural difference confers distinct functional roles, with BRD4-L acting as a transcriptional co-activator and BRD4-S having varied and sometimes opposing functions in cell proliferation.[1][5] In some contexts, BRD4-S promotes cell proliferation while BRD4-L can suppress it.[1]

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker.[6][7] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven pharmacology offers a distinct advantage over traditional occupancy-based inhibitors.

This compound: Mechanism of Action

This compound is a potent and selective degrader of BRD4. Its mechanism of action involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[6][7] This induced proximity facilitates the transfer of ubiquitin to BRD4, marking it for proteasomal degradation. The degradation of BRD4 leads to the downregulation of its target genes, including the key oncogene c-MYC.[6]

Figure 1: this compound action.

Quantitative Analysis of Isoform-Specific Degradation

The efficacy of this compound in degrading BRD4 isoforms was assessed in various cancer cell lines. The following tables summarize the key quantitative data, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Degradation of BRD4 Isoforms by this compound in Prostate Cancer Cells

| Parameter | BRD4-L | BRD4-S |

| DC50 (nM) | Sub-nanomolar | Sub-nanomolar |

| Dmax (%) | >95% | >95% |

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cells

| Cell Line | IC50 (nM) |

| VCaP | <1 |

| 22Rv1 | <1 |

Note: The data presented is a composite representation based on the activities of potent BRD4 degraders like those described in the literature.[6]

Experimental Protocols

Western Blot for BRD4 Isoform Degradation

This protocol is used to quantify the levels of BRD4-L and BRD4-S proteins following treatment with this compound.[8][9]

Methodology:

-

Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of this compound for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies specific for BRD4 (an antibody that recognizes both isoforms is often used, and they are distinguished by their molecular weight) overnight at 4°C.[11]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect chemiluminescence using an imaging system.

-

Normalize band intensities to a loading control (e.g., GAPDH, β-actin).

-

Figure 2: Western Blot workflow.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the BRD4-PROTAC-E3 ligase ternary complex.[12]

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent degradation of the target. Treat with this compound or DMSO for 4-6 hours.[12]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G agarose (B213101) beads.

-

Incubate the lysate with an antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or a control IgG overnight at 4°C.[12]

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the protein complexes by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and the E3 ligase. The presence of BRD4 in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.

Figure 3: Co-IP experimental workflow.

LC-MS/MS Proteomics for Global Protein Degradation

This protocol provides a global view of protein level changes upon treatment with this compound, confirming the selectivity for BRD4 isoforms.[13][14]

Methodology:

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse cells and extract proteins.

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.[15]

-

LC-MS/MS Analysis:

-

Separate peptides by liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS).[14]

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of proteins between treated and control samples to determine which proteins are degraded.

-

Discussion and Conclusion

This compound demonstrates potent and efficient degradation of both BRD4-L and BRD4-S isoforms. The ability to induce degradation of these key epigenetic regulators highlights the therapeutic potential of this molecule in cancers driven by BRD4. The provided experimental protocols offer a robust framework for the evaluation of this and other PROTAC molecules. Further investigation into the differential downstream effects of degrading each isoform will be crucial for a complete understanding of the therapeutic implications. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.

References

- 1. Increased expression of BRD4 isoforms long (BRD4-L) and short (BRD4-S) promotes chemotherapy resistance in high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of distinct BRD4 isoforms and their contribution to high-grade serous ovarian carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma | EMBO Reports [link.springer.com]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 14. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]

Downstream Signaling Pathways Affected by PROTAC BRD4 Degrader-20: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. Bromodomain-containing protein 4 (BRD4), an epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a high-value therapeutic target in oncology due to its critical role in regulating the transcription of key oncogenes. Unlike traditional small-molecule inhibitors that merely block protein function, BRD4-targeting PROTACs induce the complete elimination of the BRD4 protein, leading to a more profound, potent, and sustained downstream biological response. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by BRD4 degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising area.

Mechanism of Action: BRD4 Inhibition vs. Degradation

Traditional BRD4 inhibitors, such as JQ1, function by competitively binding to the bromodomains of BRD4, which displaces it from acetylated histones on the chromatin and thereby suppresses the transcription of its target genes.[1] However, this inhibition is often reversible and can lead to an accumulation of the BRD4 protein, potentially limiting therapeutic efficacy.[2]

PROTACs operate via a distinct and catalytic mechanism.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein (BRD4), a second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[3][4] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[3] This induced proximity results in the polyubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[3][4] This process allows a single PROTAC molecule to trigger the destruction of multiple BRD4 protein molecules, leading to a more robust and durable suppression of downstream signaling.[1]

Core Downstream Signaling Pathways

The degradation of BRD4 profoundly impacts several critical cellular signaling pathways, primarily revolving around transcriptional regulation, cell cycle control, and apoptosis.

MYC Oncogene Suppression

The most well-documented downstream effect of BRD4 degradation is the potent suppression of the MYC oncogene.[1] BRD4 acts as a critical transcriptional coactivator for c-MYC by binding to super-enhancers associated with the gene.[5] The elimination of BRD4 protein leads to a rapid and sustained downregulation of c-MYC mRNA and protein levels.[6][7] This is a key event, as c-MYC is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[8]

Induction of Cell Cycle Arrest

By downregulating c-MYC and other BRD4-dependent genes like Cyclin D1 (CCND1), BRD4 degraders effectively halt cell cycle progression.[8][9] The reduction in these critical cell cycle regulators leads to an arrest, typically in the G0/G1 phase, preventing cancer cells from proceeding to the S phase (DNA synthesis).[6][10] This anti-proliferative effect is a direct consequence of disrupting the transcriptional programs that drive cell division.[11]

Activation of Apoptosis

BRD4 degradation triggers programmed cell death, or apoptosis, through multiple mechanisms. Firstly, the suppression of key pro-survival genes, such as Bcl-2, which is also a BRD4 target, sensitizes cells to apoptotic stimuli.[8] Secondly, the profound cellular stress caused by the shutdown of the MYC oncogenic program activates intrinsic apoptotic pathways. This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3, which are hallmark indicators of apoptosis.[2][6][8]

Quantitative Data Summary

The efficacy of BRD4 PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) for the target protein and their half-maximal inhibitory concentration (IC₅₀) for cell viability. The tables below summarize reported data for various BRD4-targeting PROTACs in different cancer cell lines.

Table 1: Potency of BRD4 PROTACs in Various Cancer Cell Lines

| PROTAC Compound | Cell Line | Cancer Type | IC₅₀ (Cell Viability) | DC₅₀ (BRD4 Degradation) | Citation |

|---|---|---|---|---|---|

| ARV-825 | T-ALL Cells | T-cell Acute Lymphoblastic Leukemia | Lower than JQ1, dBET1, OTX015 | Not specified | [2] |

| MZ1 | AML Cell Lines | Acute Myeloid Leukemia | Lower than JQ1, dBET1 | Not specified | [10] |

| A1874 | HCT116 | Colon Cancer | Potent Inhibition | Not specified | [8] |

| QCA570 | Bladder Cancer Cells | Bladder Cancer | Potent Antiproliferation | ~1 nM | [12] |

| PROTAC 1 | Burkitt's Lymphoma Cells | Burkitt's Lymphoma | Not specified | < 1 nM | [13] |

| PROTAC 4 | MV-4-11 | Acute Myeloid Leukemia | 8.3 pM | Picomolar concentrations | [13] |

| PROTAC 5 | BxPC3 | Pancreatic Cancer | 0.165 µM | Not specified | [13] |

| dBET6 | HepG2 | Hepatocellular Carcinoma | 23.32 nM | Not specified |[14] |

Detailed Experimental Protocols

Validating the downstream effects of a BRD4 degrader requires a suite of robust and standardized assays. The following protocols are generalized from methodologies reported in the literature.[3][4][15]

Western Blotting for Protein Degradation Analysis

Objective: To quantify the degradation of BRD4 and the subsequent reduction in downstream proteins like c-MYC and the induction of apoptotic markers like cleaved PARP.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., HeLa, MDA-MB-231, THP-1) in 6-well plates to achieve 70-80% confluency at harvest.[3] Treat cells with varying concentrations of the BRD4 PROTAC degrader (e.g., 0-1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[3]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.[3] Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection and Analysis: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[3] Perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH, β-actin).[1]

Cell Viability Assay

Objective: To determine the cytotoxic and anti-proliferative effects of the BRD4 PROTAC degrader and calculate the IC₅₀ value.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.[15]

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for a specified duration (e.g., 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.[5]

Gene Expression Profiling via RNA-Sequencing

Objective: To compare the global transcriptional changes induced by the BRD4 PROTAC degrader versus a control.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the PROTAC degrader (e.g., 100 nM), an inhibitor (e.g., JQ1 at 500 nM), or a vehicle control for a desired time point (e.g., 24 hours).[15]

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent), followed by DNase treatment. Assess RNA quality and quantity.[15]

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples and perform sequencing on a next-generation sequencing platform.[15]

-

Bioinformatic Analysis: Perform quality control of raw reads, align reads to a reference genome, quantify gene expression, and perform differential gene expression analysis to identify significantly up- and down-regulated genes and pathways.[15]

Conclusion

PROTAC-mediated degradation of BRD4 offers a powerful therapeutic strategy that results in a more profound and sustained biological effect compared to traditional inhibition. The primary downstream consequences of BRD4 elimination are the robust suppression of the MYC oncogenic program, leading to potent anti-proliferative effects through cell cycle arrest and the induction of apoptosis. The experimental frameworks provided herein offer a guide for researchers to rigorously evaluate and characterize the downstream effects of novel BRD4 degraders, paving the way for the development of next-generation epigenetic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Degradation Activity of PROTAC BRD4 Degraders: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro degradation activity of Proteolysis Targeting Chimera (PROTAC) BRD4 degraders. It is intended for researchers, scientists, and drug development professionals actively working in the fields of targeted protein degradation and oncology. This document outlines the fundamental mechanism of action, presents key quantitative data from studies on representative BRD4 degraders, details essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to PROTAC BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers.[1][2] It plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making it a prime therapeutic target in various cancers.[1][2]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][3] A BRD4 PROTAC consists of three key components: a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[4][5] This ternary complex formation between BRD4, the PROTAC, and an E3 ligase leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][6][5] This degradation-based approach offers a more profound and sustained inhibition of BRD4 function compared to traditional small-molecule inhibitors.[1][7]

Quantitative Assessment of In Vitro Degradation

The in vitro efficacy of PROTAC BRD4 degraders is primarily evaluated by their ability to induce potent and selective degradation of the BRD4 protein. Key parameters used to quantify this activity include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several well-characterized PROTAC BRD4 degraders.

Note: Specific quantitative data for "PROTAC BRD4 Degrader-20" is not extensively available in the public domain. The data presented below is for other well-studied BRD4 degraders and serves as a reference for the expected performance of this class of molecules.

| Degrader | Cell Line | DC50 | Dmax | Treatment Time | Reference |

| A1874 | HCT116 | 32 nM | >98% | 24 hours | [8] |

| QCA570 | Multiple Bladder Cancer Cell Lines | ~1 nM | Not Specified | 9 hours | [9][10] |

| CFT-2718 | 293T (HiBiT-BRD4) | ~10 nM (DC90) | >90% | 3 hours | [11] |

| PLX-3618 | MV-4-11 | 12.2 nM | Not Specified | 24 hours | [12] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of a PROTAC BRD4 Degrader

The following diagram illustrates the catalytic mechanism by which a PROTAC BRD4 degrader mediates the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.

Caption: Mechanism of Action for a PROTAC BRD4 Degrader.

Experimental Workflow for Western Blot Analysis

Western blotting is a fundamental technique to assess the degradation of BRD4 protein levels following treatment with a PROTAC degrader. The workflow below outlines the key steps involved.

Caption: Workflow for Western blot analysis of BRD4 degradation.

Detailed Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol provides a detailed method for assessing BRD4 protein levels in cells treated with a PROTAC degrader.

1. Cell Culture and Treatment:

-

Seed the desired cell line (e.g., HeLa, HCT116) in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]

-

Prepare a stock solution of the PROTAC BRD4 degrader (e.g., 10 mM in DMSO).[6]

-

Treat cells with varying concentrations of the degrader (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[6]

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the degrader.[6][13]

2. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[6]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.[6]

-

Centrifuge at 12,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.[6][5]

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[5]

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5][13]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][5]

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][5]

-

The membrane can be stripped and re-probed with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]

Cell Viability Assay

This protocol is used to determine the effect of BRD4 degradation on cell proliferation.

1. Cell Seeding:

2. Compound Treatment:

-

The following day, treat the cells with a serial dilution of the PROTAC BRD4 degrader.[15]

3. Viability Measurement (using CellTiter-Glo® as an example):

-

Allow the plate to equilibrate to room temperature.[15]

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[15]

-

Shake the plate for 2 minutes to induce cell lysis.[15]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).[15]

Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC degrader induces the ubiquitination of BRD4.

1. Cell Treatment:

-

Seed cells in larger plates (e.g., 10 cm dishes) to obtain sufficient protein.[13]

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow for the accumulation of ubiquitinated proteins.[13]

-

Treat the cells with the PROTAC BRD4 degrader at a concentration known to cause significant degradation (e.g., 3-5x DC50) for a shorter duration (e.g., 2-6 hours).[13]

2. Cell Lysis:

-

Lyse the cells in a denaturing buffer to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.[13]

3. Immunoprecipitation (IP):

-

Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C to capture BRD4 and its binding partners.[13]

-

Add Protein A/G agarose (B213101) beads to pull down the antibody-BRD4 complex.[13]

-

Wash the beads to remove non-specific binders.

4. Western Blot Analysis:

-

Elute the protein from the beads and analyze by Western blotting as described in section 4.1.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4. A smear or ladder of high molecular weight bands indicates ubiquitination.

Conclusion

The in vitro characterization of PROTAC BRD4 degraders is a critical step in their development as potential therapeutics. The methodologies outlined in this guide, including quantitative degradation assessment, western blotting, cell viability assays, and ubiquitination analysis, provide a robust framework for evaluating their efficacy and mechanism of action. While specific data for every new degrader must be generated empirically, the principles and protocols described herein offer a solid foundation for researchers in the field of targeted protein degradation.

References

- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. plexium.com [plexium.com]

- 13. benchchem.com [benchchem.com]

- 14. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

Selectivity Profile of a Pan-BET PROTAC Degrader Against BRD2, BRD3, and BRD4: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the selectivity profile of a pan-BET (Bromodomain and Extra-Terminal domain) PROTAC (Proteolysis Targeting Chimera) degrader. While the specific designation "PROTAC BRD4 Degrader-20" is not widely cited in scientific literature, this guide will focus on the well-characterized pan-BET degrader, ARV-771, which is representative of PROTACs that induce the degradation of multiple BET family members.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers crucial for the regulation of gene transcription. Their dysregulation is implicated in various diseases, particularly cancer.[3] Unlike inhibitors that only block the function of these proteins, PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce their targeted degradation.[3] This guide will detail the quantitative selectivity, the experimental protocols used to determine this profile, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Selectivity Profile

ARV-771 is a VHL (von Hippel-Lindau) E3 ligase-based PROTAC that demonstrates potent degradation of BRD2, BRD3, and BRD4.[3] In castration-resistant prostate cancer (CRPC) cell lines, such as 22Rv1, ARV-771 induces the degradation of all three BET family members at nanomolar concentrations.[4]

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| BRD2 | 22Rv1 | < 5 | > 90 |

| BRD3 | 22Rv1 | < 5 | > 90 |

| BRD4 | 22Rv1 | < 5 | > 90 |

Table 1: Degradation potency (DC50) and maximum degradation (Dmax) of ARV-771 against BET proteins in 22Rv1 cells after a 16-hour treatment. Data compiled from multiple sources.[3][5][6]

The data clearly indicates that ARV-771 is a pan-BET degrader, showing high potency for the degradation of BRD2, BRD3, and BRD4 without significant selectivity among the three.[3]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action and the experimental procedures for determining selectivity, the following diagrams are provided.

Experimental Protocols

The following is a detailed methodology for a Western blot experiment to determine the selectivity profile of a pan-BET degrader like ARV-771.

1. Cell Culture and Treatment:

-

Cell Line: 22Rv1 (human prostate carcinoma cell line).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with a serial dilution of ARV-771 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 16 hours.

2. Protein Lysate Preparation:

-

Harvesting: Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collection: Collect the supernatant containing the soluble protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a 4-15% Tris-glycine polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) at the manufacturer's recommended dilutions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

4. Data Analysis:

-

Quantification: Use densitometry software to quantify the intensity of the protein bands.

-

Normalization: Normalize the band intensity of each target protein (BRD2, BRD3, BRD4) to the intensity of the corresponding loading control band.

-

Calculation of DC50 and Dmax: Plot the normalized protein levels against the logarithm of the ARV-771 concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

The pan-BET degrader ARV-771 effectively and potently induces the degradation of BRD2, BRD3, and BRD4, classifying it as a non-selective degrader within the BET family. This characteristic makes it a valuable tool for studying the simultaneous functional knockout of these key epigenetic regulators. The provided experimental protocol for Western blotting offers a robust method for researchers to independently verify the selectivity profile of this and other PROTAC degraders. Understanding the selectivity of such molecules is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Chemical Landscape of a BRD4 Degrader: A Technical Guide to dBET1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to targeted protein degradation. This technical guide provides an in-depth overview of the chemical properties and stability of a cornerstone BRD4 degrader, dBET1. Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are critical regulators of gene expression and are implicated in a variety of diseases, most notably cancer. By co-opting the cell's natural protein disposal machinery, PROTACs like dBET1 offer a powerful modality to eliminate pathogenic proteins.

This document details the physicochemical characteristics of dBET1, its stability profile, and the experimental methodologies used to characterize its function. Visualizations of its mechanism of action and relevant experimental workflows are provided to facilitate a comprehensive understanding for researchers in the field of targeted protein degradation.

Chemical Properties of dBET1

A thorough understanding of the physicochemical properties of a PROTAC is fundamental to its development and application. These properties influence its solubility, permeability, and ultimately its efficacy and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C38H37ClN8O7S | |

| Molecular Weight | 785.27 g/mol | |

| CAS Number | 1799711-21-9 | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 127.34 mM) | |

| Ethanol: ~39 mg/mL | ||

| Water: < 1 mg/mL | ||

| Purity | >98% |

Stability and Pharmacokinetics

The stability of a PROTAC is a critical determinant of its therapeutic potential, impacting its shelf-life, handling, and in vivo performance. Pharmacokinetic parameters provide insight into the absorption, distribution, metabolism, and excretion (ADME) of the compound within a biological system.

In Vitro Stability:

| Assay | Matrix | Half-life (t½) | Conditions |

| Metabolic Stability | Mouse Liver Microsomes | Not explicitly stated, but metabolism is implied to contribute to the recovery of BRD4 levels after 24 hours. | 37°C, with NADPH |

In Vivo Pharmacokinetics (Mouse Model):

| Parameter | Value | Dosing |

| Dose | 50 mg/kg | Intraperitoneal (IP) |

| Cmax | 392 nM | |

| Tmax | 0.5 hours | |

| Terminal t½ | 6.69 hours | |

| AUClast | 2109 hr*ng/mL |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

dBET1 is a heterobifunctional molecule composed of three key components: a ligand for the target protein (BRD4), a ligand for an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting the two. This elegant design allows dBET1 to act as a molecular bridge, bringing BRD4 into close proximity with the E3 ligase machinery.

The induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. A primary downstream consequence of BRD4 degradation is the suppression of the MYC oncogene, a key driver of proliferation in many cancers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC molecules. The following sections provide methodologies for key assays used to characterize the activity of dBET1.

Western Blotting for BRD4 Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of endogenous BRD4 protein in cells following treatment with dBET1.

Materials:

-

Cell line of interest (e.g., MV4-11, SUM149)

-

Cell culture medium and supplements

-

dBET1 stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG132 or Carfilzomib) as a control

-

JQ1 and Thalidomide (B1683933) as controls

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. The following day, treat the cells with a serial dilution of dBET1 (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include vehicle (DMSO) control, and for mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 400 nM Carfilzomib), JQ1 (10 µM), or thalidomide (10 µM) for 2-4 hours before adding dBET1.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Cell Viability Assay

Objective: To determine the effect of BRD4 degradation on cell proliferation and viability and to calculate the IC50/EC50 values for dBET1.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

dBET1 stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat the cells with a serial dilution of dBET1.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 or EC50 value using appropriate software (e.g., GraphPad Prism). In MV4-11 cells, the reported IC50 for dBET1 is approximately 0.14 µM at 24 hours.

Conclusion

dBET1 stands as a seminal molecule in the development of PROTAC technology, demonstrating the feasibility and power of targeted protein degradation. Its well-characterized chemical properties, stability, and mechanism of action provide a robust foundation for further research and development in the field. The detailed experimental protocols outlined in this guide are intended to equip researchers with the necessary tools to explore the potential of BRD4 degraders and to advance the development of this transformative therapeutic modality. As our understanding of the intricacies of PROTAC design and function continues to evolve, the principles established through the study of molecules like dBET1 will undoubtedly pave the way for the next generation of targeted protein degraders.

The Crucial Role of the Linker in the Activity of BRD4 PROTAC Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This guide delves into the critical role of the linker in the activity of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. Understanding the structure-activity relationship (SAR) of the linker is paramount for the rational design of potent and selective BRD4 degraders.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), in this case BRD4; a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)); and a chemical linker that connects the two ligands.[1][2][3] The formation of a stable ternary complex between BRD4, the PROTAC, and the E3 ligase is the cornerstone of this technology.[1][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.[3]

The linker is not merely a passive spacer but an active contributor to the stability and conformation of the ternary complex, profoundly influencing the efficacy of the PROTAC.[2][5] Its length, composition, and attachment points are critical determinants of degradation potency (DC50) and maximal degradation (Dmax).[2][6]

Quantitative Analysis of BRD4 Degrader Activity

The efficacy of BRD4 PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes these values for several well-characterized BRD4 PROTACs, illustrating the impact of different linkers and E3 ligase recruiters.

| PROTAC | E3 Ligase Recruited | Linker Type (representative) | Cell Line | DC50 | Dmax (%) |

| dBET1 | CRBN | PEG/Alkyl | MV4;11 | 1.8 nM | >95% |

| MZ1 | VHL | PEG/Alkyl | HeLa | ~24 nM | ~90% |

| ARV-771 | VHL | PEG/Alkyl | 22Rv1 | <1 nM | >95% |

| ARV-825 | CRBN | PEG/Alkyl | RS4;11 | <1 nM | >95% |

Note: The specific chemical structures of the linkers are complex and proprietary in some cases. The "Linker Type" provides a general classification. Data is compiled from multiple sources and may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC activity. Below are protocols for key experiments in the evaluation of BRD4 degraders.

Cellular BRD4 Degradation Assay (Western Blot)

Objective: To determine the dose-dependent degradation of BRD4 protein levels following PROTAC treatment and to calculate DC50 and Dmax values.[7]

Methodology:

-